molecular formula C12H17BrN2O3S2 B2497944 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797318-76-3

4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2497944
CAS No.: 1797318-76-3
M. Wt: 381.3
InChI Key: XMQPQWNDGYFWKC-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also includes a piperidine ring with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is first functionalized with a methylsulfonyl group. This can be achieved by reacting piperidine with methylsulfonyl chloride in the presence of a base like triethylamine.

  • Attachment of the Thiophene Ring: : The functionalized piperidine is then coupled with a thiophene derivative. This step often involves a nucleophilic substitution reaction where the piperidine nitrogen attacks a thiophene carboxylic acid derivative, forming the carboxamide linkage.

  • Bromination: : The final step involves the bromination of the thiophene ring. This can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Reagents like sodium azide or organolithium compounds can be used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium azide, organolithium reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

The compound’s structure suggests potential biological activity. It could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes. The presence of the piperidine ring, a common motif in many drugs, further supports its potential in medicinal chemistry.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with similar structures can interact with proteins or enzymes, either inhibiting or activating their function. The piperidine ring might interact with neurotransmitter receptors, while the thiophene ring could engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the methylsulfonyl group, potentially altering its solubility and reactivity.

    N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the bromine atom, which could affect its ability to participate in substitution reactions.

Uniqueness

The presence of both the bromine atom and the methylsulfonyl group makes 4-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide unique. These functional groups provide distinct reactivity patterns and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

4-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S2/c1-20(17,18)15-4-2-9(3-5-15)7-14-12(16)11-6-10(13)8-19-11/h6,8-9H,2-5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQPQWNDGYFWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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